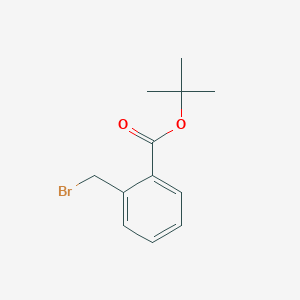

Tert-butyl 2-(bromomethyl)benzoate

Vue d'ensemble

Description

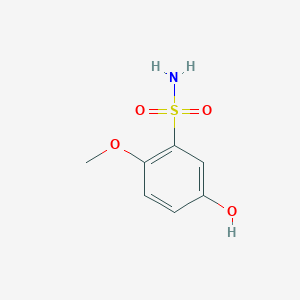

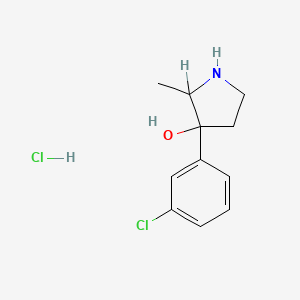

Tert-butyl 2-(bromomethyl)benzoate is a synthetic intermediate . It is a crystalline solid with a molecular formula of C12H15BrO2 . It is used in the synthesis of pharmaceuticals .

Synthesis Analysis

The compound can be synthesized by reacting 0.56g of tert-butanol, 0.395g of pyridine, and 1.75g of 4-bromomethyl benzoic acid chloride at a temperature between 10-30°C for 5 hours . After the reaction, 10mL of water is added to the reaction flask, and the product is extracted with ethyl acetate .Molecular Structure Analysis

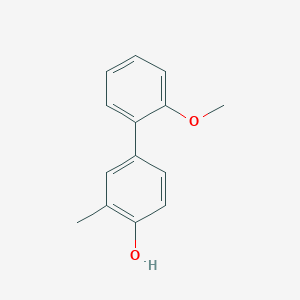

The molecular structure of this compound is represented by the SMILES notation: BrCc1ccc (cc1)C (=O)OC © ©C . The InChI code for the compound is InChI=1S/C12H15BrO2/c1-12 (2,3)15-11 (14)10-6-4-9 (8-13)5-7-10/h4-7H,8H2,1-3H3 .Physical and Chemical Properties Analysis

This compound is a crystalline solid . It has a molecular weight of 271.2 . It is soluble in DMF, DMSO, and ethanol .Applications De Recherche Scientifique

1. Synthesis of Water-Soluble Stable Free Radicals

Tert-butyl 2-(bromomethyl)benzoate is used in the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble stable free radical. This compound is derived via a hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine, showcasing its utility in creating water-soluble compounds (Marx & Rassat, 2002).

2. Antibiotic Synthesis

A method utilizing tert-butyl benzoates, including this compound, has been described for converting these compounds into derivatives with various substituents. This process is crucial in the synthesis of the antimicrobial fungal metabolite culpin, highlighting its role in antibiotic development (Sunasee & Clive, 2008).

3. Synthesis of Functional Materials

This compound is instrumental in the synthesis of Benzo[1,2-d;4,5-d']bis[1,3]dithioles, which are key components in various functional materials like fluorescent dyes and stable trityl radicals. This synthesis showcases its importance in creating advanced materials (Kopp, Schiemann & Fleck, 2020).

4. Electromechanical Studies

Research involving this compound extends to electromechanical studies, such as the investigation of intramolecular dissociative electron transfer rates in donor-spacer-acceptor systems. This research has broad implications for understanding chemical kinetics and molecular electronics (Antonello & Maran, 1998).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Tert-butyl 2-(bromomethyl)benzoate is a synthetic intermediate . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own. It is often used in the production of pharmaceuticals and other organic compounds .

Mode of Action

As a synthetic intermediate, the primary role of this compound is to participate in chemical reactions that lead to the formation of other compounds . The bromomethyl group (-CH2Br) is a good leaving group, which makes this compound useful in nucleophilic substitution reactions .

Biochemical Pathways

Instead, it is used to synthesize other compounds that may have biological activity .

Result of Action

The primary result of the action of this compound is the formation of other compounds through chemical reactions . For example, it is used as an intermediate in the synthesis of the acaricide fenpyroximate .

Action Environment

The action of this compound is influenced by the conditions under which the chemical reactions it participates in are carried out. Factors such as temperature, solvent, and the presence of other reagents can all influence the outcome of these reactions .

Analyse Biochimique

Biochemical Properties

It is known that bromomethyl groups can participate in various biochemical reactions, often acting as alkylating agents . They can form covalent bonds with biomolecules such as proteins and nucleic acids, potentially altering their function .

Cellular Effects

The cellular effects of Tert-butyl 2-(bromomethyl)benzoate are not well-studied. Compounds with bromomethyl groups can potentially alter cellular processes by modifying biomolecules. For instance, they could impact gene expression if they alkylate DNA, or they could affect cell signaling pathways if they modify key proteins .

Molecular Mechanism

Bromomethyl groups are known to be reactive and can form covalent bonds with various biomolecules, potentially altering their function . This could lead to changes in gene expression, enzyme activity, and other molecular processes .

Metabolic Pathways

Bromomethyl groups can potentially be metabolized through various enzymatic reactions, leading to the formation of different metabolites .

Propriétés

IUPAC Name |

tert-butyl 2-(bromomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZWLGQCYJDGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466619 | |

| Record name | Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105340-30-5 | |

| Record name | Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3059571.png)

![2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol](/img/structure/B3059578.png)